3-Acetylindol

Übersicht

Beschreibung

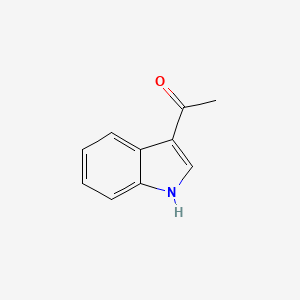

3-Acetylindole is an organic compound belonging to the indole family, characterized by an acetyl group attached to the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making 3-Acetylindole a compound of significant interest in various fields of research.

Wissenschaftliche Forschungsanwendungen

3-Acetylindole has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor agonists due to its structural similarity to natural indole compounds.

Medicine: 3-Acetylindole derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

Industry: It is used in the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

Target of Action

3-Acetylindole, a derivative of indole, has been found to bind with high affinity to multiple receptors . This makes it a valuable compound for treatment and allows for the development of new useful derivatives .

Mode of Action

The interaction of 3-Acetylindole with its targets results in a broad spectrum of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

3-Acetylindole affects various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This highlights the wide interest in indole derivatives due to their diverse biological and clinical applications .

Pharmacokinetics

The broad-spectrum biological activities of 3-acetylindole suggest that it may have favorable adme properties that contribute to its bioavailability .

Result of Action

The molecular and cellular effects of 3-Acetylindole’s action are diverse, given its broad spectrum of biological activities. For example, certain derivatives of 3-Acetylindole have been used in the treatment of gastrointestinal, cardiovascular, and CNS disorders, and also used as HIV-1 integrase inhibitors .

Biochemische Analyse

Biochemical Properties

3-Acetylindole interacts with multiple enzymes, proteins, and other biomolecules. It is a key component in the synthesis of various indole derivatives, which have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

3-Acetylindole influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have inhibitory activity against influenza A and Coxsackie B4 virus .

Molecular Mechanism

At the molecular level, 3-Acetylindole exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to be involved in the Pd (II)-catalyzed exclusive C4-fluoroalkylation of indole .

Metabolic Pathways

3-Acetylindole is involved in the metabolism of tryptophan, an essential amino acid . It is part of the indole metabolic pathway, which includes enzymes and cofactors that it interacts with .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The cytoplasmic localization of GH3 IAA amido synthetase, an enzyme involved in the metabolism of indole-3-acetic acid (a plant hormone produced by the degradation of tryptophan in higher plants), has been indicated in 12-day-old pea seedlings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Acetylindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst to form the indole ring, followed by acetylation at the third position. Another method involves the acylation of indole using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, 3-Acetylindole is typically produced through large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Acetylindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-acetylindole-2-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of 3-Acetylindole with sodium borohydride yields 3-ethylindole.

Substitution: Electrophilic substitution reactions occur readily at the indole ring, particularly at the nitrogen atom and the second position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and alkyl halides in the presence of a base.

Major Products:

Oxidation: 3-Acetylindole-2-carboxylic acid.

Reduction: 3-Ethylindole.

Substitution: N-substituted indoles and 2-substituted indoles.

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone involved in growth regulation.

1-Acetylindole: Similar structure but with the acetyl group at the first position.

Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.

Uniqueness of 3-Acetylindole: 3-Acetylindole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl group at the third position allows for selective reactions that are not possible with other indole derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIMBZIZZFSQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220570 | |

| Record name | 3-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-80-0 | |

| Record name | 3-Acetylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-3-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HAT270V6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Acetylindole?

A1: The molecular formula of 3-Acetylindole is C10H9NO, and its molecular weight is 159.19 g/mol.

Q2: How can 3-Acetylindole be synthesized?

A2: 3-Acetylindole can be synthesized through several methods, including:

- Fischer indole synthesis: While not the primary method, attempts to synthesize 2-Acetylindole using Fischer indole synthesis with polyphosphoric acid (PPA) resulted in the formation of 3-Acetylindole, likely due to acetyl group migration. []

- Alkylation of 3-Acetylindole dianion: Sequential treatment with NaH and n-BuLi generates the dianion of 3-Acetylindole, allowing for C-alkylation at the acetyl methyl group with high regioselectivity. []

- Reaction of 3-Cyanoacetylindoles with NaOH: Treating 3-Cyanoacetylindoles with 5% aqueous NaOH in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) effectively yields 3-Acetylindoles. []

- Photolysis of Acyloins: Photolysis of acyloins, produced by reacting biacetyl with indole, efficiently yields 3-Acetylindole. []

Q3: What spectroscopic techniques are typically used to characterize 3-Acetylindole?

A3: Commonly employed spectroscopic techniques include:

- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups and analyzes molecular vibrations, revealing characteristic peaks for N–H, C=O, and aromatic C–H stretches in 3-Acetylindole. [, , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of 3-Acetylindole, providing detailed information about hydrogen and carbon atom environments within the molecule. [, , , , , , ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of 3-Acetylindole, confirming its identity and purity. [, , ]

- UV Spectroscopy: UV spectroscopy studies the electronic transitions within 3-Acetylindole, offering information about its conjugated system and enabling the study of its protonation behavior in acidic solutions. [, ]

Q4: What is the spatial arrangement of the acetyl group relative to the indole ring in 3-Acetylindole?

A: X-ray crystallography studies have shown that the acetyl group in 3-Acetylindole lies nearly coplanar with the indole ring system. [] This coplanarity is significant for potential interactions with biological targets and influences the molecule's reactivity.

Q5: What are some notable reactions involving 3-Acetylindole?

A5: 3-Acetylindole serves as a versatile building block in organic synthesis. Significant reactions include:

- Formation of Enaminones: Treating 3-Acetylindole with dimethylformamide dimethylacetal (DMF-DMA), with or without pyrrolidine, yields enaminones, crucial intermediates for synthesizing various heterocycles, including meridianin derivatives. []

- Cyclization Reactions: 3-Acetylindole participates in cyclization reactions to construct diverse heterocyclic systems like carbazolones and 3-acetylindoles, showcasing its utility in synthesizing complex structures. [, ]

- C-H Functionalization: 3-Acetylindole undergoes selective C-H alkenylation at the C4 position through cobalt-catalyzed reactions using Michael acceptors like acrylates and maleimides. The regioselectivity can be tuned using additives like copper acetate or silver carbonate. [, ]

Q6: Can you elaborate on the role of 3-Acetylindole in C-H functionalization reactions and the factors influencing regioselectivity?

A: 3-Acetylindole's acetyl group functions as a weakly coordinating directing group in cobalt-catalyzed C-H functionalization reactions, enabling selective alkenylation. [, ] Density Functional Theory (DFT) studies suggest that the regioselectivity for C4 over C2 alkenylation stems from weaker repulsive interactions between the indole moiety and the olefin in the C4 transition state during the olefin insertion step. [] This preference can be further controlled by switching additives: copper acetate favors C2 alkenylation, while silver carbonate promotes C4 alkenylation. []

Q7: What are the key biological activities reported for 3-Acetylindole derivatives?

A7: 3-Acetylindole derivatives have shown promising biological activities, including:

- Anti-inflammatory activity: Several studies have demonstrated the anti-inflammatory potential of 3-Acetylindole derivatives, with some exhibiting comparable or even superior activity to standard drugs like diclofenac. [, , ]

- Anti-microbial activity: Derivatives of 3-Acetylindole have exhibited potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, highlighting their potential as novel antimicrobial agents. [, , , , ]

- Antioxidant activity: Certain 3-Acetylindole derivatives have displayed notable antioxidant properties, suggesting potential applications in combating oxidative stress-related conditions. []

- Anticancer activity: Some derivatives, especially indole-chalcone hybrids, have demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HepG2 (liver cancer), and SKOV3 (ovarian cancer), while showing lower toxicity towards normal cells. [, ]

- Antiviral activity: Studies have investigated the antiviral potential of 3-Acetylindole-based heterocycles, particularly against herpes simplex virus type 1 (HSV-1). []

Q8: How does 3-Acetylindole interact with human serum albumin (HSA), and what are the implications?

A: 3-Acetylindole exhibits binding affinity for Sudlow site II on HSA, similar to the commonly used probe L-Tryptophan. [] This interaction makes 3-Acetylindole a promising alternative probe for studying drug-HSA interactions using techniques like high-performance affinity chromatography (HPAC) and affinity capillary electrophoresis (ACE). Its higher stability in aqueous solutions compared to L-Tryptophan further strengthens its potential as a valuable tool in drug discovery and development.

Q9: Can you explain the role of 3-Acetylindole in the study of melatonin binding sites?

A: While 3-Acetylindole itself shows low affinity for melatonin binding sites, it serves as a crucial structural analog in pharmacological studies. [, , ] By comparing its binding affinity to that of melatonin and other related compounds, researchers can define the pharmacological profile of melatonin receptors in various tissues and species.

Q10: How has computational chemistry been employed in research related to 3-Acetylindole?

A: Computational approaches like DFT have been instrumental in understanding the reactivity and regioselectivity of 3-Acetylindole in reactions like C-H functionalization. [] Additionally, molecular docking studies have been conducted to understand the interaction of 3-Acetylindole derivatives with potential biological targets, such as tubulin for anticancer activity and various enzymes for antimicrobial activity. [, ] These studies provide valuable insights into the binding modes, interactions, and structure-activity relationships, paving the way for designing more potent and selective derivatives.

Q11: What is known about the structure-activity relationships (SAR) of 3-Acetylindole derivatives?

A11: SAR studies have demonstrated the impact of structural modifications on the biological activity of 3-Acetylindole derivatives:

- Substitutions on the indole ring: Introducing electron-donating or electron-withdrawing groups at different positions of the indole ring significantly influences the compound's activity, often enhancing potency or altering target selectivity. [, , ]

- Modifications at the acetyl group: Variations in the acyl group, such as replacing the methyl group with other alkyl or aryl substituents, can impact the compound's pharmacological profile. []

- N-alkylation: Alkylating the nitrogen atom of the indole ring can modulate the compound's lipophilicity and potentially its ability to cross biological membranes, influencing its pharmacokinetic properties and activity. [, , , ]

- Formation of hybrids: Combining 3-Acetylindole with other pharmacophores, such as chalcones or isoxazoles, has led to the development of hybrid molecules with improved potency and selectivity against specific targets. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.